![molecular formula C24H18O6 B12334924 [1,1'-Binaphthalene]-3,3'-dicarboxylicacid,2,2'-dimethoxy-,(1S)- CAS No. 135312-22-0](/img/structure/B12334924.png)
[1,1'-Binaphthalene]-3,3'-dicarboxylicacid,2,2'-dimethoxy-,(1S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Binaphthalene]-3,3’-dicarboxylicacid,2,2’-dimethoxy-,(1S)- is a chiral organic compound that belongs to the binaphthalene family This compound is characterized by its axial chirality, which arises from the hindered rotation around the central C-C bond connecting the two naphthalene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Binaphthalene]-3,3’-dicarboxylicacid,2,2’-dimethoxy-,(1S)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Formation of Binaphthalene Core: The two naphthalene units are coupled using a suitable coupling reagent, such as a palladium-catalyzed cross-coupling reaction.
Introduction of Functional Groups: The carboxylic acid and methoxy groups are introduced through selective functionalization reactions, such as esterification and methylation.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S)-enantiomer using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
化学反応の分析
Types of Reactions
[1,1’-Binaphthalene]-3,3’-dicarboxylicacid,2,2’-dimethoxy-,(1S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, such as halides or amines.
科学的研究の応用
Chemistry
In chemistry, [1,1’-Binaphthalene]-3,3’-dicarboxylicacid,2,2’-dimethoxy-,(1S)- is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in catalytic reactions makes it valuable for the production of enantiomerically pure compounds.
Biology
In biological research, this compound is used as a probe to study chiral recognition and molecular interactions. Its unique structure allows it to interact selectively with biomolecules, providing insights into chiral recognition mechanisms.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, they can be used as building blocks for the synthesis of chiral drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of chiral materials, such as liquid crystals and polymers. Its ability to induce chirality in these materials enhances their optical and mechanical properties.
作用機序
The mechanism of action of [1,1’-Binaphthalene]-3,3’-dicarboxylicacid,2,2’-dimethoxy-,(1S)- involves its interaction with molecular targets through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to selectively bind to specific molecules, influencing their behavior and function. The pathways involved in its mechanism of action depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
[1,1’-Binaphthalene]-2,2’-diol: A similar compound with hydroxyl groups instead of carboxylic acid and methoxy groups.
[1,1’-Binaphthalene]-2,2’-diamine: A derivative with amino groups, used in asymmetric synthesis and catalysis.
[1,1’-Binaphthalene]-2,2’-diylbis(diphenylphosphine): A phosphine derivative used as a ligand in transition metal catalysis.
Uniqueness
The uniqueness of [1,1’-Binaphthalene]-3,3’-dicarboxylicacid,2,2’-dimethoxy-,(1S)- lies in its specific functional groups and chiral configuration
特性
CAS番号 |
135312-22-0 |
|---|---|
分子式 |
C24H18O6 |
分子量 |
402.4 g/mol |
IUPAC名 |
4-(3-carboxy-2-methoxynaphthalen-1-yl)-3-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C24H18O6/c1-29-21-17(23(25)26)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24(27)28)22(20)30-2/h3-12H,1-2H3,(H,25,26)(H,27,28) |
InChIキー |
GZLIFMUGMGYEKV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)O)C3=C(C(=CC4=CC=CC=C43)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


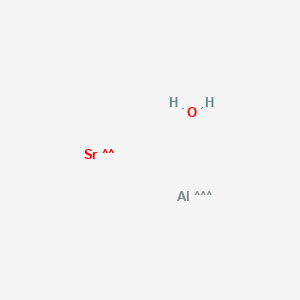
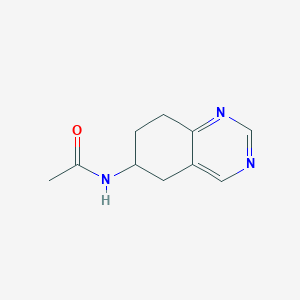
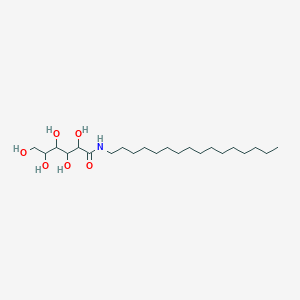
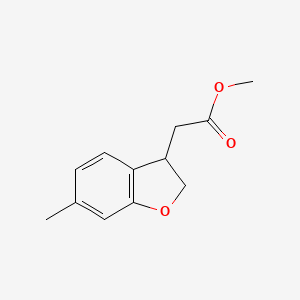
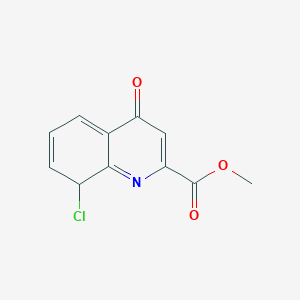
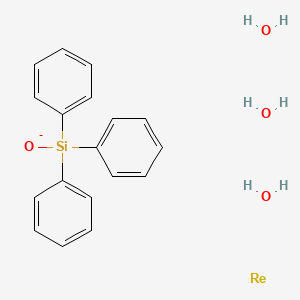
![ethyl (4S)-2-amino-4-[(1R)-1-cyano-2-ethoxy-2-oxoethyl]-4H-chromene-3-carboxylate](/img/structure/B12334869.png)
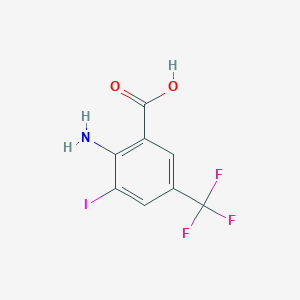
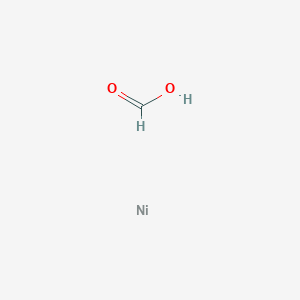
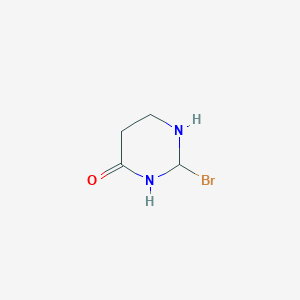
![(1S,3R,6R,7S,9E,15R,16R)-3,15-dimethyl-6-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-12-oxatetracyclo[8.5.1.03,7.013,16]hexadec-9-ene-13,15-diol](/img/structure/B12334890.png)
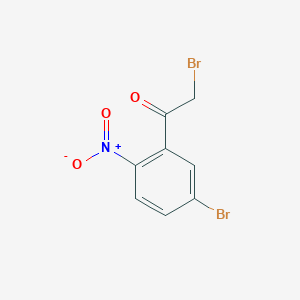
![1H-Imidazole-4-carboxylic acid, 1-(4-bromophenyl)-2-[1-(2-chlorophenyl)-1-methylethyl]-, ethyl ester](/img/structure/B12334902.png)
![[3,4'-Bipyridine]-6-methanamine,a,2-dimethyl-2'-(trifluoromethyl)-,(aS)-](/img/structure/B12334921.png)
